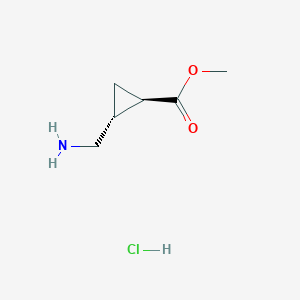
MTX, fluorescein, triammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methotrexate, fluorescein, triammonium salt, also known as fluorescein methotrexate, is a compound that combines the properties of methotrexate and fluorescein. Methotrexate is a well-known antifolate drug used in the treatment of various cancers and autoimmune diseases, while fluorescein is a fluorescent dye commonly used in biological research. The combination of these two molecules results in a compound that can be used as a fluorescent probe to study biochemical networks in living cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methotrexate, fluorescein, triammonium salt involves the conjugation of methotrexate with fluorescein. The process typically begins with the activation of the carboxyl groups on methotrexate, followed by the coupling of fluorescein to the activated methotrexate. The reaction conditions often involve the use of coupling agents such as carbodiimides and catalysts to facilitate the formation of the amide bond between methotrexate and fluorescein .
Industrial Production Methods
Industrial production of methotrexate, fluorescein, triammonium salt follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired compound with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Methotrexate, fluorescein, triammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methotrexate moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the nitro groups present in the methotrexate structure, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methotrexate, fluorescein, triammonium salt can lead to the formation of oxidized methotrexate derivatives, while reduction can yield reduced methotrexate derivatives.
Wissenschaftliche Forschungsanwendungen
Methotrexate, fluorescein, triammonium salt has a wide range of scientific research applications, including:
Chemistry: The compound is used as a fluorescent probe to study chemical reactions and interactions in various systems.
Biology: It is employed in fluorescence microscopy and flow cytometry to visualize and quantify dihydrofolate reductase expression in living cells.
Medicine: The compound is used in research to study the mechanisms of drug resistance and gene amplification in cancer cells.
Wirkmechanismus
The mechanism of action of methotrexate, fluorescein, triammonium salt involves the inhibition of dihydrofolate reductase, an enzyme critical for the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the folate pathway, leading to the inhibition of DNA synthesis and cell division. The fluorescein moiety allows for the visualization of the compound’s distribution and interaction within cells, providing valuable insights into its biological effects .
Vergleich Mit ähnlichen Verbindungen
Methotrexate, fluorescein, triammonium salt is unique due to its combination of methotrexate and fluorescein, which allows for both therapeutic and diagnostic applications. Similar compounds include:
Methotrexate conjugates: These compounds involve the conjugation of methotrexate with various fluorescent dyes or other molecules to enhance its properties and applications.
Fluorescein derivatives: These compounds are modified forms of fluorescein used in various imaging and diagnostic applications
The uniqueness of methotrexate, fluorescein, triammonium salt lies in its ability to serve as both a therapeutic agent and a fluorescent probe, making it a valuable tool in scientific research and medical applications .
Eigenschaften
CAS-Nummer |
71016-04-1 |
|---|---|
Molekularformel |
C46H54N14O9S |
Molekulargewicht |
979.08 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



